8-[(4-fluorobenzyl)sulfanyl]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one
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Overview
Description
8-{[(4-Fluorophenyl)methyl]sulfanyl}-9-(4-methylphenyl)-6,9-dihydro-1H-purin-6-one is a complex organic compound characterized by the presence of fluorophenyl and methylphenyl groups attached to a purinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(4-Fluorophenyl)methyl]sulfanyl}-9-(4-methylphenyl)-6,9-dihydro-1H-purin-6-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorophenylthiourea. This intermediate is then reacted with 4-methylbenzyl chloride under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-{[(4-Fluorophenyl)methyl]sulfanyl}-9-(4-methylphenyl)-6,9-dihydro-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H2O2 and KMnO4, reducing agents like LiAlH4 and NaBH4, and nucleophiles such as amines and thiols. Reaction conditions often involve the use of solvents like DMSO, ethanol, or acetonitrile, and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
8-{[(4-Fluorophenyl)methyl]sulfanyl}-9-(4-methylphenyl)-6,9-dihydro-1H-purin-6-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 8-{[(4-Fluorophenyl)methyl]sulfanyl}-9-(4-methylphenyl)-6,9-dihydro-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with microbial enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid
- 4-{[(4-Fluorophenyl)methyl]sulfanyl}aniline
- 4-Fluorophenyl methyl sulfone
Uniqueness
Compared to similar compounds, 8-{[(4-Fluorophenyl)methyl]sulfanyl}-9-(4-methylphenyl)-6,9-dihydro-1H-purin-6-one is unique due to its specific structural features, such as the presence of both fluorophenyl and methylphenyl groups attached to a purinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H15FN4OS |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
8-[(4-fluorophenyl)methylsulfanyl]-9-(4-methylphenyl)-1H-purin-6-one |
InChI |
InChI=1S/C19H15FN4OS/c1-12-2-8-15(9-3-12)24-17-16(18(25)22-11-21-17)23-19(24)26-10-13-4-6-14(20)7-5-13/h2-9,11H,10H2,1H3,(H,21,22,25) |
InChI Key |
SXETUOKNFIUUAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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